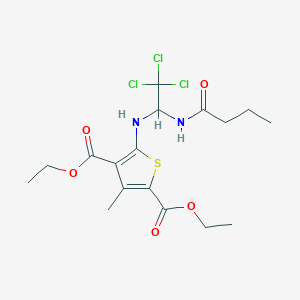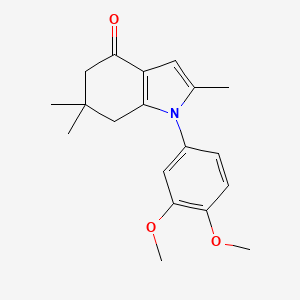
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important component of many natural and synthetic drugs .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . Theoretical calculations for the reaction pathway can be performed using methods like the Minnesota Global Hybrid functional M06-2X and a 6-31++G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of similar compounds involve several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be measured .Applications De Recherche Scientifique
Neo-Lignan Identification
- Context : Neo-lignans are a class of secondary metabolites in plants, having diverse applications in pharmaceuticals and biotechnology.
- Research Insight : A study on the identity of neo-lignans from Virola sebifera fruits revealed discrepancies in the physical and spectroscopic data of synthetic samples compared to those in the isolation paper, highlighting the importance of accurate identification in pharmaceutical applications (Harrowven, Newman, & Knight, 1998).
Polymorphism in Pharmaceuticals
- Context : Polymorphism in pharmaceuticals refers to the ability of a substance to exist in more than one form or crystal structure, which can affect drug stability and bioavailability.
- Research Insight : The polymorphism of a compound structurally related to 1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one was characterized using various techniques, including X-ray powder diffractometry and differential scanning calorimetry. This research aids in understanding how polymorphism impacts drug design and development (Miyamae et al., 1991).
Crystallography in Material Science
- Context : Crystallography is crucial in material science for understanding the arrangement of atoms in solids, which affects their properties and applications.
- Research Insight : The crystallographic study of compounds related to 1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one revealed specific P-O and Se-O interactions. These insights are valuable in designing materials with desired chemical and physical properties (Allen et al., 1990).
Synthesis in Organic Chemistry
- Context : Synthesis in organic chemistry is vital for creating new compounds with potential applications in various fields like medicine, agriculture, and technology.
- Research Insight : A study described the one-pot synthesis of 1,4-dihydropyridine derivatives, demonstrating the role of different substituents in affecting the self-assembly and crystal packing of compounds. This research is significant in the field of synthetic organic chemistry for the development of new compounds (Shashi, Prasad, & Begum, 2020).
Chemical Reactivity and Applications
- Context : Understanding the chemical reactivity of compounds is essential for their application in various chemical processes and product development.
- Research Insight : The study on the reactivity of 3-substituted indolin-2-ones in Vilsmeier-type reactions provides insights into the potential applications of these compounds in chemical synthesis (Black, Ivory, & Kumar, 1996).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes . For instance, Bevantolol, a compound with a similar structure, has been shown to interact with beta-1 adrenoceptors .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
For instance, Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can affect how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that it may alter cellular processes by interacting with its targets, leading to changes in cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules. For instance, the presence of other drugs could potentially affect the action of this compound through drug-drug interactions .
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of their properties, and exploration of their potential uses in various fields .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPBZFPYVFIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

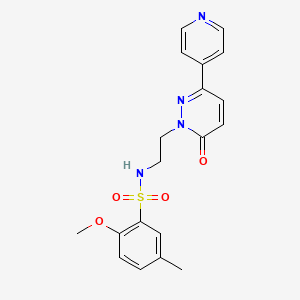
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
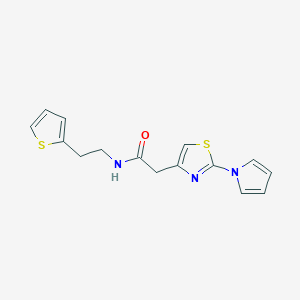
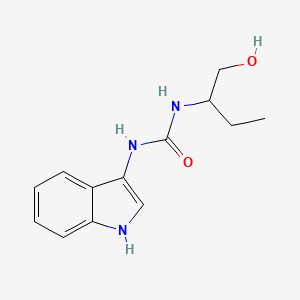
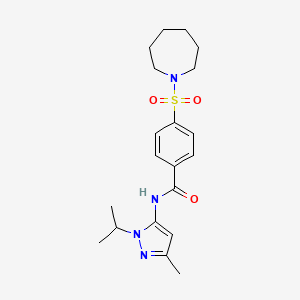
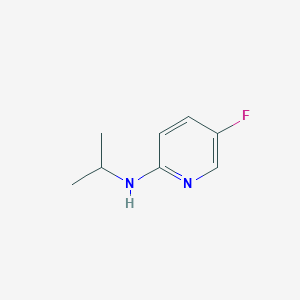

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)

